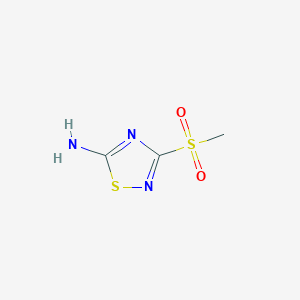

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle . It also contains a methylsulfonyl group, which is a common functional group in organic chemistry .

Synthesis Analysis

While specific synthesis methods for “3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine” were not found, sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .Molecular Structure Analysis

The molecular structure of related sulfone compounds has been characterized using various techniques . For example, DFT calculations on molecular structure, MEP and HOMO-LUMO study of a 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule have been performed .Chemical Reactions Analysis

The chemical reactions involving sulfone compounds are diverse. Visible-light-induced methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system has been established, which involves C–S bond cleavage of DMSO .科学的研究の応用

Anti-Inflammatory Applications

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine: has been studied for its potential anti-inflammatory properties. It may have clinical applications for conditions such as arthritis and other inflammatory disorders like interstitial cystitis and allergic rhinitis . The compound’s ability to modulate inflammatory responses makes it a subject of interest in the development of new anti-inflammatory drugs.

Pain Management

This compound is also being explored for its use in pain management, particularly in joint and muscle pain. Its mechanism of action could involve the reduction of inflammatory processes that contribute to pain sensation, offering a potential alternative to traditional painkillers .

Antioxidant Properties

The antioxidative capacity of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is another area of research. By scavenging free radicals and reducing oxidative stress, this compound could be beneficial in preventing oxidative damage to cells and tissues .

Dermatological Health

There is initial evidence suggesting that derivatives of this compound could improve skin health. Studies have shown significant improvements in the number and severity of facial wrinkles, firmness, tone, and texture when used in skincare formulations .

Nutraceutical Applications

As a dietary supplement, 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine could have various health-specific benefits. These include improving joint health, reducing muscle pain, and potentially enhancing overall antioxidant capacity .

Organic Synthesis

In the field of organic chemistry, this compound is of interest due to its potential applications in synthesis. It could be used in the hydrogenation of furan-2-carboxylic acid derivatives and in the development of new synthetic methodologies.

特性

IUPAC Name |

3-methylsulfonyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVSFIIUUOAWLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NSC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326013 |

Source

|

| Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine | |

CAS RN |

6913-19-5 |

Source

|

| Record name | NSC522649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)